17-(4-Propylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL
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Overview
Description
17-(4-Propylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is a complex organic compound characterized by its unique structure, which includes a propylphenoxy group and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-(4-Propylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL typically involves the reaction of 4-propylphenol with a polyether chain precursor. The reaction conditions often include the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of the polyether chain under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the ether linkages, potentially breaking them down into smaller alcohols and phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Smaller alcohols and phenols.
Substitution: Various alkyl or aryl substituted phenoxy derivatives.
Scientific Research Applications
17-(4-Propylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of 17-(4-Propylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The polyether chain allows the compound to form stable complexes with other molecules, enhancing its solubility and bioavailability .
Comparison with Similar Compounds
4-Propylphenol: Shares the propylphenoxy group but lacks the polyether chain.
Polyethylene glycol (PEG): Contains multiple ether linkages but lacks the phenoxy group.
Phenoxyethanol: Contains a phenoxy group and an ether linkage but is structurally simpler
Uniqueness: 17-(4-Propylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is unique due to its combination of a propylphenoxy group and a polyether chain, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
90213-15-3 |
---|---|
Molecular Formula |
C21H36O7 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(4-propylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C21H36O7/c1-2-3-20-4-6-21(7-5-20)28-19-18-27-17-16-26-15-14-25-13-12-24-11-10-23-9-8-22/h4-7,22H,2-3,8-19H2,1H3 |
InChI Key |
QAESVSAMBBRTCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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